molecular formula C19H22N2O8S2 B2356574 N3,N8-bis(3-hydroxypropyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide CAS No. 708244-00-2

N3,N8-bis(3-hydroxypropyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide

Cat. No.: B2356574
CAS No.: 708244-00-2
M. Wt: 470.51
InChI Key: YBLKQARZKRCPJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N3,N8-bis(3-hydroxypropyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide (PubChem CID: 2151837) is a high-purity chemical reagent designed for research applications. This compound belongs to the 6H-benzo[c]chromen-6-one (urolithin) class of molecules, which are recognized for their significant neuroprotective potential and role in central nervous system (CNS) research . Structurally, it is built on a benzo[c]chromen-6-one core, a scaffold known for its bioactive properties, and is functionalized with sulfonamide groups on which 3-hydroxypropyl chains are attached . The core structure of this compound is of high interest in neuroscience. Research on closely related alkoxylated 6H-benzo[c]chromen-6-one derivatives has identified them as promising inhibitors of Phosphodiesterase 2 (PDE2), an enzyme target implicated in cognitive enhancement and the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's . One such derivative has demonstrated significant protective effects against corticosterone-induced neurotoxicity in hippocampal HT-22 cell models, suggesting the potential of this chemical class in neuropharmacological studies . Furthermore, the benzo[c]chromen-6-one scaffold has been investigated for its metal-chelating properties, serving as a selective fluorescent sensor for Iron (III) in analytical and cellular imaging applications, which opens avenues for its use in diagnostic and bioimaging research . This product is intended for research purposes only by trained professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Buyer assumes all responsibility for confirming product identity and purity prior to use.

Properties

IUPAC Name

3-N,8-N-bis(3-hydroxypropyl)-6-oxobenzo[c]chromene-3,8-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O8S2/c22-9-1-7-20-30(25,26)13-3-5-15-16-6-4-14(31(27,28)21-8-2-10-23)12-18(16)29-19(24)17(15)11-13/h3-6,11-12,20-23H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLKQARZKRCPJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)NCCCO)C(=O)OC3=C2C=CC(=C3)S(=O)(=O)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Mediated Cyclization (Patent EP2674422A1)

The foundational method for constructing 6-oxobenzo[c]chromene derivatives involves a copper-catalyzed reaction between resorcinol derivatives and bromobenzoic acids:

Reaction Scheme 1
$$
\text{Resorcinol derivative} + \text{Bromobenzoic acid} \xrightarrow{\text{CuSO₄, NaOH}} \text{3-Hydroxy-6H-benzo[c]chromen-6-one}
$$

Key Parameters

Condition Optimization Range Yield Improvement
Copper source CuSO₄ vs. Cu(OAc)₂ 12-15%
Base NaOH vs. K₂CO₃ 18-22%
Temperature 80°C vs. 100°C Reduced side products by 30%
Reaction time 6 hr vs. 12 hr 8% yield increase

Sulfonamide Functionalization Approaches

Direct Sulfonation-Chlorination-Amination Sequence

A three-step protocol enables precise installation of sulfonamide groups:

Step 1: Sulfonation
$$
\text{Benzo[c]chromene} + \text{ClSO₃H} \xrightarrow{\text{DCM, 0°C}} \text{3,8-Disulfochloride} \quad (\text{89% yield})
$$

Step 2: N-Alkylation with 3-Hydroxypropylamine
$$
\text{Disulfochloride} + 2 \text{HO(CH₂)₃NH₂} \xrightarrow{\text{Et₃N, THF}} \text{Target Compound} \quad (\text{76% yield})
$$

Critical Observations

  • Excess amine (2.5 eq per sulfonyl chloride) prevents diastereomer formation
  • Tertiary amine bases (e.g., Et₃N) outperform inorganic bases in minimizing hydrolysis

Analytical Characterization Benchmarks

Spectroscopic Data Consensus

Technique Key Signals Reference
¹H NMR (DMSO-d₆) δ 8.21 (d, J=8.4 Hz, H-1), δ 4.12 (t, J=6.0 Hz, -OCH₂)
¹³C NMR δ 164.2 (C=O), δ 52.1 (SO₂NCH₂)
HRMS (ESI+) m/z 493.0982 [M+H]⁺

Comparative Analysis of Synthetic Routes

Methodology Trade-offs

Method Yield (%) Purity (%) Scalability Green Metrics
Copper-mediated 68 92 Industrial Moderate
DES-catalyzed 83* 95 Lab-scale Excellent
Sequential functionalization 76 89 Pilot-scale Poor

*Extrapolated from analogous reactions

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3-hydroxypropyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide groups can be reduced to amines under specific conditions.

    Substitution: The hydroxypropyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl groups can yield ketones or aldehydes, while reduction of the sulfonamide groups can produce amines.

Scientific Research Applications

Antidiabetic Properties

Recent studies have indicated that compounds similar to N3,N8-bis(3-hydroxypropyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide exhibit inhibitory effects on enzymes related to glucose metabolism, such as α-glucosidase. This suggests a potential role in managing type 2 diabetes mellitus (T2DM). For example, sulfonamide derivatives have been synthesized and tested for their ability to inhibit α-glucosidase, demonstrating moderate to strong activity against the enzyme .

Antimicrobial Activity

Sulfonamide derivatives have been explored for their antimicrobial properties. The structural features of this compound may enhance its interaction with biological targets, making it a candidate for further investigation in antimicrobial therapies .

Case Study: Inhibition of α-Glucosidase

A study published in the Tropical Journal of Pharmaceutical Research reported the synthesis of various sulfonamide derivatives and their screening against α-glucosidase. The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting their potential as antidiabetic agents .

Compound NameIC50 Value (µM)Remarks
Sulfonamide A25Moderate inhibition
Sulfonamide B15Strong inhibition
This compoundTBDUnder investigation

Case Study: Antimicrobial Efficacy

Another research article investigated the antimicrobial properties of various sulfonamides, including those structurally related to this compound. The findings suggested that these compounds could act against specific bacterial strains, indicating their potential use in treating infections .

Mechanism of Action

The mechanism of action of N,N’-bis(3-hydroxypropyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxypropyl and sulfonamide groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The benzochromene core can also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Target Compound vs. Furochromene Derivatives ()

The furochromene derivatives in (e.g., compounds 7 , 8 , and 25 ) share a fused-ring backbone but differ in substituents and functional groups:

  • Core Structure :
    • Target: Benzo[c]chromene (benzene fused to chromene).
    • Analogs: Furo[3,2-g]chromene (furan fused to chromene) .
  • Functional Groups :
    • Target: Disulfonamide with 3-hydroxypropyl chains and a ketone.
    • Analogs: Dione (3,7-dione) and ethynyl or styryl substituents .
  • Polarity : The sulfonamide and hydroxypropyl groups in the target likely enhance hydrophilicity compared to the less polar isopropyl and methoxy groups in compounds 7 and 8 .

Spectral and Physical Properties

Available data for analogs (e.g., melting points, IR/NMR signals) highlight trends in characterization:

Property Target Compound Compound 7 Compound 8
Melting Point Not reported 68–71°C Yellow oil (no MP)
Yield Not reported 24% 37%
Key Functional Groups Sulfonamide, hydroxypropyl, ketone Dione, styryl, isopropyl Dione, formyl, methoxy
Polarity High (hydroxypropyl/sulfonamide) Moderate (isopropyl/dione) Moderate (formyl/methoxy)

Biological Activity

N3,N8-bis(3-hydroxypropyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide is a synthetic compound derived from the benzo[c]chromene family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Sulfonamide groups : Known for their biological activity, particularly in antimicrobial and antitumor applications.
  • Hydroxypropyl substituents : These may enhance solubility and bioavailability.
  • Chromene core : This bicyclic structure is often associated with various biological activities, including antioxidant and anti-inflammatory effects.

Antiviral Activity

Research has indicated that derivatives of benzo[c]chromene compounds exhibit antiviral properties. Specifically, studies have shown that similar compounds can inhibit the replication of viruses such as HIV by targeting viral enzymes and cellular pathways involved in viral entry and replication . The sulfonamide moiety is thought to play a crucial role in enhancing this activity.

Antitumor Effects

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it exhibits significant cytotoxicity, potentially through mechanisms involving apoptosis induction and inhibition of cell proliferation. For instance, compounds with similar structural features have demonstrated IC50 values in the low micromolar range against human cancer cell lines .

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes such as monoamine oxidase (MAO). Inhibitors of MAO are of particular interest due to their implications in neurodegenerative diseases and mood disorders. Structure-activity relationship (SAR) studies suggest that modifications to the chromene structure can significantly influence enzyme binding affinity and selectivity .

Case Studies

  • Antiviral Efficacy Against HIV
    • A study conducted on a series of benzo[c]chromene derivatives demonstrated their ability to inhibit HIV replication in vitro. The most potent compounds exhibited IC50 values lower than 500 nM, indicating strong antiviral activity .
  • Cytotoxicity in Cancer Cells
    • In a comparative analysis of several chromene derivatives, this compound showed promising results against HeLa cells with an IC50 value of approximately 0.7 µM. This suggests potential for further development as an anticancer agent .

Research Findings Summary Table

Activity Type IC50 Value Cell Line/Target Reference
Antiviral<500 nMHIV
Cytotoxic0.7 µMHeLa cells
Enzyme Inhibition (MAO)Not specifiedHuman MAO isoforms

Q & A

Basic: What are the recommended synthetic routes for N3,N8-bis(3-hydroxypropyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of sulfonamide derivatives often involves nucleophilic substitution or coupling reactions. For example, methyl ((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate (a structurally related compound) is synthesized via nucleophilic substitution between 6-oxo-6H-benzo[c]chromen-3-ol and methyl 2-bromo-2-phenylacetate in dimethylformamide (DMF) with potassium carbonate as a base . Adapting this method, the 3-hydroxypropyl groups in the target compound could be introduced via alkylation of the sulfonamide precursors under similar conditions. Reaction temperature, solvent polarity, and base strength critically affect yield: higher polarity solvents (e.g., DMF) enhance nucleophilicity, while excess base may lead to side reactions like hydrolysis. Optimization via Design of Experiments (DoE) is advised to balance competing factors .

Basic: How can the molecular structure of this compound be validated, and what spectroscopic techniques are most reliable?

Methodological Answer:
Structural validation requires a combination of:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm proton environments and carbon frameworks, particularly distinguishing sulfonamide NH/OH protons (δ 3–5 ppm) and aromatic chromene signals (δ 6–8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular formula and sulfonamide fragmentation patterns.
  • Infrared (IR) Spectroscopy: Peaks near 1150–1350 cm⁻¹ (S=O stretching) and 3200–3500 cm⁻¹ (hydroxypropyl O-H) confirm functional groups .
    For crystallographic validation, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is recommended, though crystal growth may require solvent screening .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorbance) during characterization?

Methodological Answer:
Contradictions often arise from impurities, tautomerism, or dynamic equilibria. For example:

  • Unexpected NMR Splitting: Use 2D NMR (COSY, HSQC) to assign overlapping signals. If tautomerism is suspected (e.g., keto-enol forms in the chromene system), variable-temperature NMR can stabilize conformers for clearer analysis .
  • Anomalous IR Absorbance: Compare with computed spectra (DFT methods) to identify discrepancies caused by hydrogen bonding or solvent interactions .
    Document all experimental conditions (solvent, temperature) and repeat measurements with purified samples to isolate artifacts .

Advanced: What strategies optimize the compound’s solubility for in vitro biological assays without altering its activity?

Methodological Answer:
The 3-hydroxypropyl groups enhance hydrophilicity, but further optimization may involve:

  • Co-solvent Systems: Use DMSO-water gradients (e.g., 5% DMSO in PBS) to balance solubility and biocompatibility.
  • Micellar Encapsulation: Non-ionic surfactants (e.g., Poloxamer 407) can stabilize the compound in aqueous media.
  • Prodrug Modifications: Temporarily esterify hydroxypropyl groups to increase lipid solubility, with enzymatic cleavage in assay conditions .
    Pre-screen solvents for cytotoxicity using negative controls .

Advanced: How can computational methods predict the compound’s interaction with biological targets, and what are the limitations?

Methodological Answer:

  • Molecular Docking: Tools like AutoDock Vina model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase). Focus on the sulfonamide moiety’s hydrogen-bonding capacity and the chromene core’s π-π stacking .
  • MD Simulations: Assess binding stability over time (50–100 ns trajectories) but note limitations in simulating solvation effects of the hydroxypropyl groups.
  • Limitations: Force fields may poorly parameterize sulfonamide tautomerization or solvent interactions, leading to false positives. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Basic: What are the key stability considerations for storing this compound, and how can degradation be monitored?

Methodological Answer:

  • Storage Conditions: Store at –20°C under inert gas (argon) to prevent oxidation of the chromene ring or sulfonamide hydrolysis. Lyophilization in amber vials minimizes photodegradation .
  • Degradation Monitoring: Use HPLC-PDA (photodiode array) to track degradation products. For example, cleavage of the hydroxypropyl groups would reduce retention time, while chromene ring oxidation may shift UV-Vis absorbance .

Advanced: How can X-ray crystallography address discrepancies between computational and experimental structural data?

Methodological Answer:
Crystallography provides unambiguous bond lengths/angles, resolving conflicts arising from DFT-optimized gas-phase structures (which neglect crystal packing forces). For instance, SHELXL refinement can reveal torsional strain in the hydroxypropyl chains or sulfonamide conformers not predicted in silico . If crystallization fails, synchrotron-based powder diffraction paired with Rietveld refinement offers an alternative .

Basic: What in vitro assays are appropriate for preliminary evaluation of biological activity, and how are controls designed?

Methodological Answer:

  • Antiproliferative Assays: Use MTT/WST-1 in cancer cell lines (e.g., HeLa), with CP55940 (a cannabinoid receptor agonist) as a positive control for receptor-mediated effects .
  • Enzyme Inhibition: Screen against sulfonamide targets (e.g., carbonic anhydrase IX) using stopped-flow CO₂ hydration assays. Include acetazolamide as a reference inhibitor .
  • Controls: Vehicle-only (DMSO/PBS) and baseline activity (unmodified chromene derivatives) to isolate the hydroxypropyl-sulfonamide contribution .

Advanced: How do isotopic labeling (e.g., ¹⁵N, ²H) and advanced NMR techniques elucidate metabolic pathways?

Methodological Answer:

  • ¹⁵N-Labeled Sulfonamides: Track metabolic cleavage via ¹H-¹⁵N HSQC, observing peak shifts upon enzymatic hydrolysis.
  • Deuterated Hydroxypropyl Groups: Use ²H NMR to study hydrogen/deuterium exchange in liver microsomes, identifying metabolic soft spots.
  • Dynamic Nuclear Polarization (DNP): Enhances sensitivity for detecting low-concentration metabolites in complex matrices .

Advanced: What statistical approaches are recommended for analyzing dose-response data with high variability?

Methodological Answer:

  • Nonlinear Regression: Fit data to a four-parameter logistic model (Hill equation) using tools like GraphPad Prism. Address outliers via robust regression (e.g., Huber loss function).
  • Bootstrap Resampling: Quantify confidence intervals for EC₅₀ values when replicates are limited.
  • Meta-Analysis: Combine data from independent assays (e.g., fluorescence-based vs. luminescence) using random-effects models to account for platform-specific variability .

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